
(3-Chlorophenyl)thiophen-3-ylborinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)thiophen-3-ylborinic acid is a compound that combines a chlorinated phenyl group with a thiophene ring and a borinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)thiophen-3-ylborinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3-chlorophenylboronic acid and thiophen-3-yl halide can be carried out in the presence of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene .
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts, recycling solvents, and employing continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the borinic acid moiety can yield boronic acid derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)thiophen-3-ylborinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with diol-containing compounds, making it useful in sensor applications. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, which are important in materials science and electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
Poly-3-thienylboronic acid: A polymeric derivative with similar boronic acid functionality and thiophene backbone.
3-Chlorophenylboronic acid: Lacks the thiophene ring but shares the chlorophenyl and boronic acid moieties.
Thiophene-based conjugated polymers: These compounds have similar thiophene structures but may differ in their functional groups and applications.
Uniqueness
(3-Chlorophenyl)thiophen-3-ylborinic acid is unique due to its combination of a chlorinated phenyl group, a thiophene ring, and a borinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
718640-77-8 |
|---|---|
Fórmula molecular |
C10H8BClOS |
Peso molecular |
222.50 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,13H |
Clave InChI |
JPFXVIMMDNIBHY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



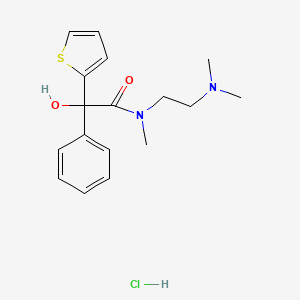

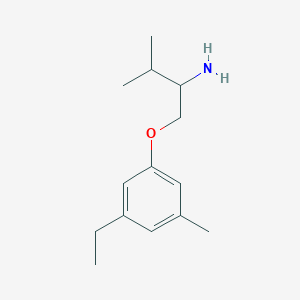
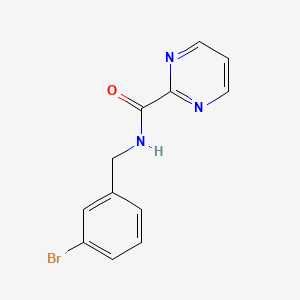
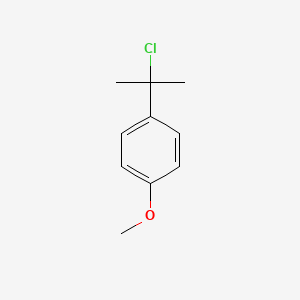

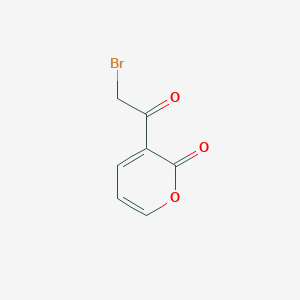



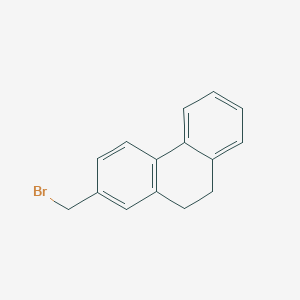

![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
